Home > Products > Screening Compounds P51517 > N-Hydroxyoleamide
N-Hydroxyoleamide - 10335-69-0

N-Hydroxyoleamide

Catalog Number: EVT-367417
CAS Number: 10335-69-0
Molecular Formula: C18H35NO2
Molecular Weight: 297.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Hydroxyoleamide is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) [, , ]. MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix (ECM) components [, ]. N-Hydroxyoleamide exhibits inhibitory activity against various MMPs, including MMP-2 (gelatinase A) and MMP-9 (gelatinase B) [, , ]. Due to its inhibitory effects on MMPs, N-Hydroxyoleamide has been widely used as a research tool to investigate the role of MMPs in various biological processes, such as cell migration, differentiation, and tissue remodeling [, , , ].

Matrix Metalloproteinase-2 (MMP-2)

  • Compound Description: MMP-2, also known as gelatinase A, is an enzyme that plays a crucial role in the breakdown of extracellular matrix (ECM) components, particularly collagen and gelatin. It is involved in various physiological processes, such as tissue remodeling, wound healing, and angiogenesis, but its dysregulation has been implicated in pathological conditions like cancer, arthritis, and cardiovascular diseases. [, , , , ]
  • Relevance: While not structurally related to N-Hydroxyoleamide, MMP-2 is highly relevant to the research papers provided as it is a central focus in their investigations. The papers explore the role of MMP-2 in processes like smooth muscle cell migration, adipose conversion, articular chondrocyte dedifferentiation, and ameloblastoma invasion. [, , , , ] Understanding the regulation and inhibition of MMP-2 activity is crucial for developing potential therapeutic interventions for these conditions.

Matrix Metalloproteinase-9 (MMP-9)

  • Compound Description: Similar to MMP-2, MMP-9 (gelatinase B) is another member of the matrix metalloproteinase family that degrades ECM components, contributing to tissue remodeling and other biological processes. [] Its activity is also often found to be altered in various diseases.
  • Relevance: Although not directly related to N-Hydroxyoleamide, MMP-9 is relevant as it belongs to the same family of enzymes as MMP-2 and shares functional similarities. One of the provided papers highlights the involvement of both MMP-2 and MMP-9 in adipose conversion, suggesting a potential interplay between these two enzymes in this biological process. []
  • Compound Description: MT1-MMP is a membrane-bound matrix metalloproteinase involved in activating other MMPs, including MMP-2. [] It plays a role in cell migration, invasion, and angiogenesis by degrading ECM components and modulating cellular interactions with the surrounding environment.
  • Relevance: While structurally distinct from N-Hydroxyoleamide, MT1-MMP is relevant due to its role in activating MMP-2, a key enzyme investigated in the provided research papers. [] Understanding the regulation of MT1-MMP could indirectly impact MMP-2 activity and influence the biological processes discussed in the papers.

MMP-2 Inhibitor I

  • Compound Description: MMP-2 Inhibitor I is a synthetic, small-molecule inhibitor that specifically targets and blocks the activity of MMP-2. [, , , , ] It serves as a valuable tool in research to investigate the specific roles of MMP-2 and explore its potential as a therapeutic target.
  • Relevance: Although structurally dissimilar to N-Hydroxyoleamide, MMP-2 Inhibitor I is highly relevant to the research papers as it is employed as a tool to inhibit MMP-2 activity and study its downstream effects. [, , , , ] The papers demonstrate the efficacy of MMP-2 Inhibitor I in reducing smooth muscle cell migration, preventing adipose conversion, inhibiting articular chondrocyte dedifferentiation, and suppressing ameloblastoma invasion, highlighting the importance of MMP-2 inhibition as a potential therapeutic strategy.

Ilomastat

  • Compound Description: Ilomastat is a broad-spectrum MMP inhibitor that targets a wider range of MMPs, including MMP-2, MMP-9, and others. [] It has been investigated for its potential therapeutic applications in various diseases involving excessive MMP activity.
  • Relevance: While not structurally related to N-Hydroxyoleamide, Ilomastat is relevant because it inhibits MMPs, including MMP-2, a key enzyme investigated in the provided research papers. [] One study demonstrates that Ilomastat effectively prevents adipose conversion in a similar manner to the more specific MMP-2 Inhibitor I, suggesting that broad-spectrum MMP inhibition could also be a viable therapeutic approach. []
Source and Classification

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix proteins. Matrix Metalloproteinase-2, specifically, is implicated in tissue remodeling and has been linked to various diseases, including cancer and cardiovascular conditions. The classification of Matrix Metalloproteinase-2 Inhibitor I falls under the category of pharmacological agents aimed at modulating enzymatic activity to achieve therapeutic benefits .

Synthesis Analysis

The synthesis of Matrix Metalloproteinase-2 Inhibitor I typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available chemical precursors that contain functional groups suitable for modification.
  2. Activation and Coupling: A common method involves the use of bromo-tris-pyrrolidino phosphoniumhexafluorophosphate as an activating agent. Hydroxylamine hydrochloride is then introduced to form hydroxamic acids, which are known to effectively bind to the zinc ion in the active site of matrix metalloproteinases .
  3. Purification: The compounds are purified using techniques such as column chromatography, yielding products with purities exceeding 85% and isolated yields ranging from 10% to 76% depending on the specific reaction conditions employed .
  4. Structural Modifications: To enhance solubility and binding affinity, modifications such as substituting benzene rings with pyridine have been explored, although some combinations have proven synthetically challenging .
Molecular Structure Analysis

The molecular structure of Matrix Metalloproteinase-2 Inhibitor I is characterized by:

  • Core Structure: Typically includes a hydroxamic acid moiety that facilitates binding to the zinc ion within the active site of matrix metalloproteinase-2.
  • Functional Groups: The presence of various substituents around the core structure can influence both potency and selectivity for matrix metalloproteinase-2 over other metalloproteinases .
  • Binding Interactions: Structural analyses using X-ray crystallography have revealed specific interactions between the inhibitor and the enzyme that are critical for its inhibitory activity .
Chemical Reactions Analysis

Matrix Metalloproteinase-2 Inhibitor I undergoes several important chemical reactions:

  1. Enzyme Inhibition: The primary reaction involves the binding of the inhibitor to matrix metalloproteinase-2, preventing substrate access to the active site. This inhibition can be competitive or non-competitive depending on the concentration of substrates present .
  2. Hydrolysis Reactions: As a hydroxamic acid, it can also participate in hydrolysis reactions under certain conditions, which can affect its stability and efficacy as an inhibitor .
  3. Stability Studies: The stability of these compounds is often assessed under physiological conditions to ensure they maintain their inhibitory properties over time .
Mechanism of Action

The mechanism by which Matrix Metalloproteinase-2 Inhibitor I exerts its effects involves:

  1. Zinc Coordination: The hydroxamic acid group coordinates with the zinc ion in the catalytic domain of matrix metalloproteinase-2, effectively blocking its enzymatic activity .
  2. Conformational Changes: Binding induces conformational changes within the enzyme that further inhibit substrate binding and processing .
  3. Impact on Pathological Processes: By inhibiting matrix metalloproteinase-2 activity, these compounds can reduce tissue remodeling associated with diseases such as cancer metastasis and heart failure by limiting extracellular matrix degradation .
Physical and Chemical Properties Analysis

The physical and chemical properties of Matrix Metalloproteinase-2 Inhibitor I include:

  • Solubility: Generally soluble in organic solvents; modifications may enhance aqueous solubility.
  • Stability: Stability varies based on structural modifications; some derivatives demonstrate improved resistance to hydrolysis compared to others .
  • Molecular Weight: Typically ranges below 500 Da for optimal bioavailability.
Applications

Matrix Metalloproteinase-2 Inhibitor I has several scientific applications:

  1. Cancer Therapy: It is being investigated for its potential to inhibit tumor growth and metastasis by targeting matrix metalloproteinase-2 activity in tumor microenvironments .
  2. Cardiovascular Research: The inhibitor is also studied for its role in protecting cardiac tissues during ischemic events by reducing matrix degradation associated with heart failure .
  3. Inflammatory Diseases: Its application extends to treating chronic inflammatory diseases where excessive matrix remodeling contributes to disease pathology .
Introduction to Matrix Metalloproteinase-2 (MMP-2) and Its Inhibition

Biochemical and Pathophysiological Roles in Tissue Remodeling

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase belonging to the metzincin superfamily. Structurally, it comprises:

  • A prodomain maintaining latency via a cysteine switch mechanism
  • A catalytic domain with a zinc-binding motif (HEXXHXXGXXH)
  • Three fibronectin type II repeats enabling collagen binding
  • A hemopexin domain critical for substrate recognition [1] [3] [8]

MMP-2 exhibits proteolytic activity against numerous extracellular matrix and non-matrix substrates:

Table 1: Key Substrates of Matrix Metalloproteinase-2

CategorySpecific SubstratesFunctional Consequences
ECM ComponentsType IV/V collagen, gelatin, elastin, fibronectin, lamininBasement membrane degradation, tissue architecture alteration
Cell Adhesion MoleculesLaminin-5, vitronectinDisruption of epithelial-stromal barriers, promotion of cell motility
Cytokines/Growth FactorsInterleukin-1β, connective tissue growth factor, heparin affin regulatory peptideAltered inflammatory signaling, angiogenesis modulation
Sarcomeric ProteinsTroponin I, α-actinin, dystrophinImpaired contractile function in cardiomyocytes [1] [3] [8]

In physiological contexts, Matrix metalloproteinase-2 facilitates embryonic development, wound healing, and angiogenesis through precisely regulated extracellular matrix turnover. Pathologically, Matrix metalloproteinase-2 dysregulation manifests in:

  • Cancer metastasis: Cleavage of laminin-5 promotes epithelial-mesenchymal transition and invasion through basement membranes [1] [6]
  • Cardiovascular diseases: Intracellular Matrix metalloproteinase-2 activation contributes to myocardial contractile dysfunction by degrading troponin I during ischemia-reperfusion injury [8]
  • Diabetic complications: Elevated Matrix metalloproteinase-2 activity exacerbates nephropathy through excessive renal basement membrane degradation [1]

Rationale for Targeting Matrix Metalloproteinase-2 in Disease Pathogenesis

The therapeutic targeting of Matrix metalloproteinase-2 stems from its dual role as a matrix remodeler and signaling modulator in specific pathologies:

Oncological Rationale:

  • Matrix metalloproteinase-2 overexpression correlates with advanced tumor stage and poor prognosis in breast, ovarian, and lung cancers
  • Facilitates metastatic spread via:
  • Creation of migratory pathways through collagenolysis
  • Release of pro-angiogenic factors (e.g., vascular endothelial growth factor) from extracellular matrix stores
  • Activation of integrin-mediated invasion pathways [1] [6] [8]

Cardiovascular Rationale:

  • Mediates adverse ventricular remodeling post-myocardial infarction through:
  • Degradation of fibrillar collagen networks
  • Activation of pro-fibrotic transforming growth factor-β
  • Intracellular Matrix metalloproteinase-2 directly cleaves sarcomeric proteins, impairing cardiac contractility [8]

Therapeutic Targeting Strategies:Table 2: Matrix metalloproteinase-2 Targeting Approaches in Disease

StrategyMechanismRepresentative Agents/Techniques
Active Site InhibitionZinc chelation at catalytic domainHydroxamate-based small molecules (e.g., Ilomastat)
Allosteric ModulationBinding to exosites or hemopexin domainFunction-blocking antibodies, peptide disruptors
Transcriptional SuppressionDownregulation of Matrix metalloproteinase-2 gene expressionTetracycline derivatives (e.g., Doxycycline)
Proenzyme Activation ControlInhibition of membrane type 1 matrix metalloproteinase-mediated activationTissue inhibitor of metalloproteinases-2 mimetics [1] [6] [7]

Historical Overview of Matrix Metalloproteinase Inhibitor Development and Challenges

The development of metalloproteinase inhibitors has progressed through distinct generations:

First Generation (1990s):

  • Broad-spectrum hydroxamate inhibitors (e.g., Batimastat, Marimastat)
  • Clinical failures due to:
  • Musculoskeletal syndrome (up to 30% incidence): Joint pain and inflammation from unintended inhibition of matrix metalloproteinase-1 and disintegrin and metalloproteinase domain-containing proteins
  • Lack of selectivity: Pharmacophore designs exploited conserved zinc-binding regions without addressing S1' pocket variability
  • Poor pharmacokinetics: Low oral bioavailability and rapid plasma clearance [2] [6] [7]

Second Generation (Early 2000s):

  • Improved S1' pocket engagement for selectivity
  • Compounds like Tanomastat (matrix metalloproteinase-2/9 selective) and Prinomastat (matrix metalloproteinase-13 selective)
  • Persistent challenges:
  • Hydroxamate instability: Susceptibility to glucuronidation and esterase-mediated hydrolysis in plasma
  • Insufficient target validation: Inadequate biomarker strategies to confirm matrix metalloproteinase-2 inhibition in clinical settings [6] [7] [9]

Third Generation (2010-Present):

  • Non-hydroxamate zinc binders (e.g., phosphinates, carboxylates)
  • Allosteric inhibitors targeting matrix metalloproteinase-2 dimerization interfaces
  • Exosite-binding monoclonal antibodies
  • Key advances:
  • Enhanced selectivity profiles: 100-1000-fold selectivity for matrix metalloproteinase-2 over other matrix metalloproteinases
  • Reduced musculoskeletal toxicity: Avoidance of matrix metalloproteinase-1 and disintegrin and metalloproteinase domain-containing protein inhibition [2] [6] [7]

Persistent Development Challenges:

  • Structural flexibility: Matrix metalloproteinase-2's S1' loop conformational heterogeneity complicates rational drug design
  • Intracellular targeting: Overcoming membrane permeability barriers to inhibit nuclear matrix metalloproteinase-2 pools
  • Disease-stage dependency: Timing issues where inhibition may paradoxically impair tissue repair in chronic pathologies [1] [6] [9]

Fourth Generation Innovations:

  • Activity-based probes: Fluorescent sensors enabling real-time inhibition monitoring
  • Nanoparticle delivery: Liposomal encapsulation for tissue-specific inhibitor targeting
  • Dual-target agents: Hybrid molecules simultaneously inhibiting matrix metalloproteinase-2 and related signaling kinases [6] [7]

Properties

CAS Number

10335-69-0

Product Name

mmp-2 inhibitor i

IUPAC Name

(Z)-N-hydroxyoctadec-9-enamide

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9-

InChI Key

LTXHELLMCCEDJG-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NO

Synonyms

9-octadecenoyl-N-hydroxylamide
N-hydroxy-9-octadecenamide
OA-Hy cpd

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NO

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.